6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives highlights the synthetic strategies employed in accessing complex amino acids. These methods often involve multi-step synthetic processes starting from simpler amino acid precursors to achieve the desired structural complexity with good overall yield (Adamczyk & Reddy, 2001).
Molecular Structure Analysis
The molecular structure of 6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid and similar compounds is characterized by a flexible, hydrophobic backbone which is significant for its interactions and functionality. Such structural elements are crucial for the compound's application in chemical synthesis and potentially in the creation of polyamide synthetic fibers (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Scientific Research Applications
It serves as a fluorescent protecting group in DNA sequencing methods. A derivative of 6-Amino-4-oxo-hexanoic acid, attached with a fluorescent probe, has been developed for the protection of hydroxyl groups and used in a new DNA sequencing method (Rasolonjatovo & Sarfati, 1998).
The compound is significant in chemical synthesis and the polyamide synthetic fibers industry. Its hydrophobic, flexible structure is used clinically as an antifibrinolytic drug, in modified peptide synthesis, and as a linker in biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
It is a key component in the synthesis of constrained amino acids for use in chemistry, biochemistry, and drug design. The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, for instance, adds to the family of sterically constrained amino acids (Radchenko, Grygorenko, & Komarov, 2010).
It is used in the synthesis of specific compounds, such as 3,6-bis(carboxymethyl)-4-amino-6H-thieno[2,3-b]pyrrole-2-carboxylic acid, which has relevance in pharmaceutical research (Shao-ji, 2015).
In the field of polymer science, it contributes to the synthesis of specific polymers like poly(amido-amine)s, which have significant biological properties (Ferruti et al., 2000).
It plays a role in the development of green corrosion inhibitors for metals. Schiff's bases derived from lysine (amino acid) and various aldehydes, including 6-amino-2-substituted hexanoic acids, have been studied for this purpose (Gupta, Verma, Quraishi, & Mukherjee, 2016).
It is a key component in the study of Zn2+ protein interactions, with specific fluorescent probes based on its structure (Jefferson, Hunt, & Ginsburg, 1990).
The compound is identified as a metabolite in the differentiation of various human and animal cancer cell lines, indicating its importance in cancer research (Callery, Egorin, Geelhaar, & Nayar, 1986).
properties
IUPAC Name |
6-amino-2-[bis(carboxymethyl)amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFQYGMJENQVQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
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